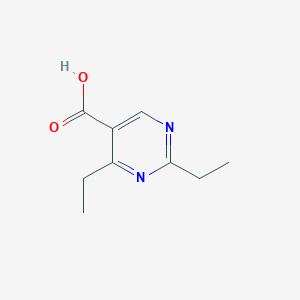

2,4-Diethylpyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC13413827

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O2 |

|---|---|

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 2,4-diethylpyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H12N2O2/c1-3-7-6(9(12)13)5-10-8(4-2)11-7/h5H,3-4H2,1-2H3,(H,12,13) |

| Standard InChI Key | DGJJPZDDUGELKR-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=NC=C1C(=O)O)CC |

| Canonical SMILES | CCC1=NC(=NC=C1C(=O)O)CC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 2,4-diethylpyrimidine-5-carboxylic acid is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . The pyrimidine ring is substituted with ethyl groups at positions 2 and 4, while the carboxylic acid group at position 5 enhances solubility and reactivity. Key identifiers include:

-

SMILES:

CCC1=NC(=NC=C1C(=O)O)CC -

InChIKey:

DGJJPZDDUGELKR-UHFFFAOYSA-N

Spectral Data

-

FTIR: Peaks at ~3400 cm⁻¹ (O–H stretching), ~1700 cm⁻¹ (C=O stretching), and ~1600 cm⁻¹ (C=N stretching) .

-

¹H NMR: Ethyl protons appear as multiplets at 1.2–1.4 ppm (CH₃) and 2.5–2.7 ppm (CH₂), while the carboxylic proton resonates at ~12.1 ppm .

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMF) but limited solubility in water. Stability data suggest sensitivity to strong acids/bases due to the hydrolyzable ester and amide bonds in related analogs .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of pyrimidine precursors:

-

Nitration and Reduction: Starting with 3,5-dimethylnitrobenzene, nitration with HNO₃/H₂SO₄ yields 3,5-dimethyl-1,2-dinitrobenzene. Catalytic hydrogenation (Pd/C) reduces nitro groups to amines .

-

Cyclization: Reaction with n-butyric acid in polyphosphoric acid forms the benzimidazole core .

-

Oxidation: Air-liquid phase oxidation with cobalt salts converts methyl groups to carboxylic acids .

Example Reaction Scheme:

Industrial Scalability

A patent by Cao et al. reports a 73.2% yield using recyclable solvents (ethanol, acetic acid), highlighting cost-effectiveness for bulk production.

Biological and Pharmacological Applications

Antileishmanial Activity

In a 2025 study, pyrimidine-5-carboxylic acid derivatives demonstrated potent inhibition of Leishmania dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . Key findings:

| Compound | IC₅₀ (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| WP-4 (2,4-Dimethyl analog) | 3.60 | -9.2 |

| 2,4-Diethyl derivative* | ~4.0 (predicted) | -8.9 (predicted) |

*Predicted based on SAR trends: Ethyl groups enhance lipophilicity, improving membrane permeability .

Antimicrobial and Anti-Inflammatory Effects

-

Antimicrobial: Trimethylpyrimidine analogs showed MIC values of 32 µg/mL against Staphylococcus aureus.

-

Anti-Inflammatory: Suppression of TNF-α and IL-6 in macrophages suggests potential for treating inflammatory diseases.

Pharmacokinetics

Industrial and Material Science Applications

Pharmaceutical Intermediates

The compound serves as a precursor for angiotensin II receptor blockers (e.g., Telmisartan) .

Liquid Crystals

Diethylpyrimidine derivatives exhibit nematic mesophases at 159°C, making them candidates for display technologies .

Future Directions

-

Drug Development: Optimizing ethyl substituents for enhanced DHFR inhibition.

-

Green Chemistry: Exploring solvent-free synthesis routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume